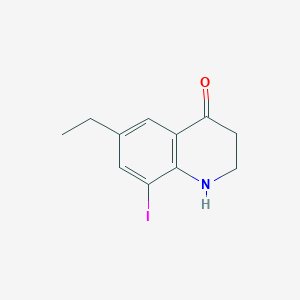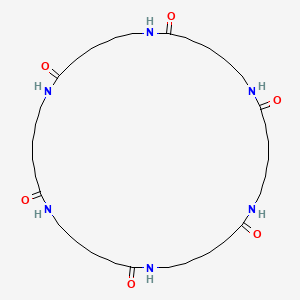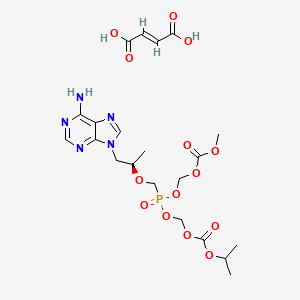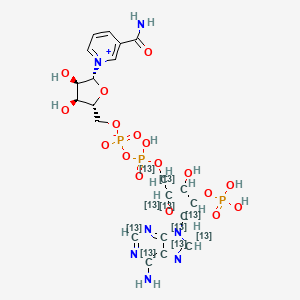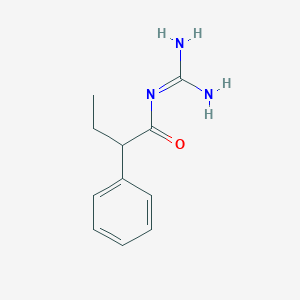
2-Phenyl-2-ethyl-acetyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-ethyl-acetyl-guanidine is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It appears as a white to off-white solid and has a melting point of 137-142°C. This compound is slightly soluble in DMSO and methanol. It is primarily used in organic synthesis as a building block.
Preparation Methods
The synthesis of 2-Phenyl-2-ethyl-acetyl-guanidine involves several steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
2-Phenyl-2-ethyl-acetyl-guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenyl-2-ethyl-acetyl-guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in biological studies, particularly in the study of DNA minor groove binders and kinase inhibitors.
Industry: The compound’s versatility makes it valuable in various industrial applications, including the synthesis of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-ethyl-acetyl-guanidine involves its interaction with molecular targets such as DNA and proteins. The compound’s high basicity and ability to form hydrogen bonds allow it to interact with these targets effectively . This interaction can lead to various biological effects, including inhibition of kinase activity and modulation of receptor function .
Comparison with Similar Compounds
2-Phenyl-2-ethyl-acetyl-guanidine can be compared to other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have a five-membered ring structure and are used in similar applications.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have applications in both chemistry and biology.
The uniqueness of this compound lies in its specific structure and properties, which make it particularly useful in organic synthesis and biological studies.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2-phenylbutanamide |
InChI |
InChI=1S/C11H15N3O/c1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H4,12,13,14,15) |
InChI Key |
HPQVZMISSWAALF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


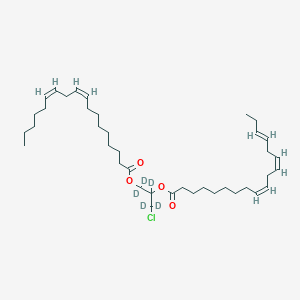
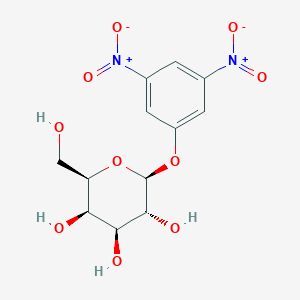



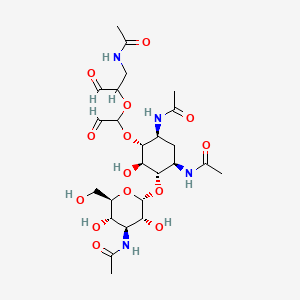
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

